1-(3,5-Dibromophenyl)cyclohexan-1-ol
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Overview
Description
1-(3,5-Dibromophenyl)cyclohexan-1-ol is a chemical compound with the molecular formula C12H14Br2O It is characterized by the presence of a cyclohexanol ring substituted with a 3,5-dibromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dibromophenyl)cyclohexan-1-ol typically involves the bromination of phenylcyclohexanol derivatives. One common method includes the reaction of cyclohexanone with bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions of the phenyl ring. The reaction conditions often involve the use of solvents such as acetic acid and temperatures ranging from 0°C to 25°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and high yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dibromophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 1-(3,5-Dibromophenyl)cyclohexanone or 1-(3,5-Dibromophenyl)cyclohexanoic acid.
Reduction: Formation of 1-(3,5-Dibromophenyl)cyclohexanol.
Substitution: Formation of 1-(3,5-Dimethoxyphenyl)cyclohexan-1-ol or 1-(3,5-Dicyanophenyl)cyclohexan-1-ol.
Scientific Research Applications
1-(3,5-Dibromophenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ambroxol hydrochloride: A related compound with similar structural features, used as a mucolytic agent in respiratory diseases.
Bromohexine: Another brominated cyclohexanol derivative with mucolytic properties.
Uniqueness
1-(3,5-Dibromophenyl)cyclohexan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its dibrominated structure may enhance its reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C12H14Br2O |
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Molecular Weight |
334.05 g/mol |
IUPAC Name |
1-(3,5-dibromophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H14Br2O/c13-10-6-9(7-11(14)8-10)12(15)4-2-1-3-5-12/h6-8,15H,1-5H2 |
InChI Key |
KIIGVSDEZZAQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
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